N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide
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Overview
Description
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide is a complex organic compound that features a cyano group, a cyclohexyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide typically involves multi-step organic reactions. One common approach is the reaction of 3,5-difluorobenzoyl chloride with N-(cyano(cyclohexyl)methyl)glycine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide involves its interaction with specific molecular targets. For instance, the cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluorobenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(cyclohexyl)methyl)benzamide: Lacks the difluoro substitution, which may affect its binding affinity and specificity.
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide: Similar structure but without the fluorine atoms, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide is unique due to the presence of both the cyano group and the difluorobenzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-13-6-12(7-14(19)8-13)17(24)21-10-16(23)22-15(9-20)11-4-2-1-3-5-11/h6-8,11,15H,1-5,10H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGOLRNHKDMELW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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